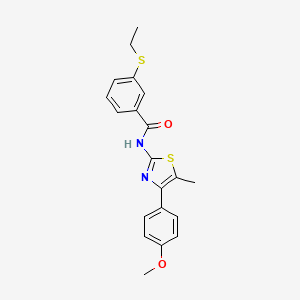

3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Description

3-(Ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The benzamide moiety is modified with an ethylthio (-S-CH2CH3) substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name |

3-ethylsulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-4-25-17-7-5-6-15(12-17)19(23)22-20-21-18(13(2)26-20)14-8-10-16(24-3)11-9-14/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZJRLJZBQPJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. Common synthetic routes include:

Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethylthio Group: This can be achieved through nucleophilic substitution reactions using ethylthiol as the nucleophile.

Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Formation of the Benzamide Moiety: This is typically done through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Oxadiazole/Triazine : The thiazole core in the target compound may enhance π-π stacking compared to oxadiazole (LMM5) or triazine (Compound 53), which have distinct electronic profiles .

- Ethylthio vs.

- Methoxy Positioning : The 4-methoxyphenyl group on the thiazole ring aligns with LMM5’s 4-methoxyphenyl substituent, suggesting shared metabolic stability or target affinity .

Key Observations :

- Reaction Time : The target compound’s synthesis likely requires extended stirring (e.g., 33 hours for Compound 53 ).

- Melting Points : High melting points (e.g., 290°C for Compound 8a ) suggest crystalline stability, which the target compound may share.

- Spectral Data : Shared IR peaks (C=O, S-C) and NMR aromatic proton shifts align with benzamide-thiazole derivatives .

Biological Activity

3-(Ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a thiazole-based compound with potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, an ethylthio group, and a benzamide moiety. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating potent activity compared to standard drugs like doxorubicin .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

The structure-activity relationship analysis revealed that substituents on the thiazole and phenyl rings significantly influenced the cytotoxic activity, with electron-donating groups enhancing potency .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Case Study : In one study, thiazole derivatives exhibited antimicrobial activity comparable to norfloxacin against Staphylococcus epidermidis .

| Compound | Activity | Standard |

|---|---|---|

| Compound C | Effective against S. epidermidis | Norfloxacin |

Anticonvulsant Properties

The anticonvulsant activity of thiazole-based compounds has been well-documented. For example, certain thiazole derivatives have shown significant protection in seizure models.

- Case Study : A related compound exhibited complete protection in a PTZ-induced seizure model, highlighting the potential of thiazole derivatives in treating epilepsy .

The biological effects of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can facilitate binding to these targets, potentially inhibiting their activity and modulating cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Thiazole Ring : Essential for biological activity; modifications can significantly alter potency.

- Substituents : Electron-donating groups (like methoxy) enhance lipophilicity and biological efficacy.

- Ethylthio Group : May influence the compound's overall reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.